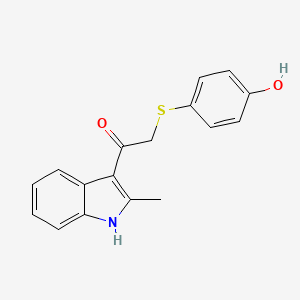![molecular formula C20H22F3N3O2 B7547396 N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B7547396.png)
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide, also known as MT1, is a synthetic compound that has been widely used in scientific research. It is a selective and potent antagonist of the melatonin receptor subtype 1 (MT1), which is involved in the regulation of circadian rhythms and sleep-wake cycles. MT1 has been studied for its potential therapeutic applications in various disorders, such as insomnia, depression, and cancer.
作用機序
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide acts as a competitive antagonist of the N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide receptor, which is a G protein-coupled receptor that is mainly expressed in the suprachiasmatic nucleus of the hypothalamus. N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide plays a key role in the regulation of circadian rhythms by modulating the synthesis and release of melatonin, a hormone that is involved in the sleep-wake cycle. By blocking the N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide receptor, N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide can modulate the activity of the circadian system and promote sleep.
Biochemical and Physiological Effects:
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has been shown to have various biochemical and physiological effects in different animal models and cell lines. It can modulate the expression of genes involved in circadian rhythms, neurotransmission, and inflammation. N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide can also affect the levels of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation and pain perception.
実験室実験の利点と制限
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has several advantages for lab experiments, such as its high potency and selectivity for the N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide receptor, which allows for precise modulation of circadian rhythms and sleep-wake cycles. N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide is also relatively stable and easy to synthesize, which facilitates its use in various assays and experiments. However, N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide, such as the development of more potent and selective N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide antagonists, the investigation of its potential therapeutic applications in various disorders, and the elucidation of its molecular mechanisms of action. N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide may also be used as a tool to study the circadian system and its role in health and disease. Overall, N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has great potential as a target for drug discovery and therapeutic interventions.
合成法
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide can be synthesized through a multistep process that involves the condensation of 3-(trifluoromethyl)aniline with 2-bromo-N-(2-chloroethyl)benzamide, followed by the reaction with morpholine in the presence of a base. The resulting product is purified by column chromatography and characterized by spectroscopic methods.
科学的研究の応用
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to modulate circadian rhythms and sleep-wake cycles, and to have antidepressant, anxiolytic, and analgesic effects. N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has also been investigated for its anticancer properties, as it can inhibit the proliferation and migration of cancer cells.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c21-20(22,23)15-4-3-5-16(14-15)25-18-7-2-1-6-17(18)19(27)24-8-9-26-10-12-28-13-11-26/h1-7,14,25H,8-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTCFNIGIGYROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7547317.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7547321.png)
![1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7547334.png)
![1-[(2-Chloro-6-fluorophenyl)methyl-methylamino]-3-(oxolan-2-ylmethoxy)propan-2-ol](/img/structure/B7547348.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7547354.png)
![N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547356.png)
![(2R)-1-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7547359.png)
![4-{[(E)-1-(4-nitrophenyl)methylidene]amino}-N~1~-(1,3-thiazol-2-yl)-1-benzenesulfonamide](/img/structure/B7547380.png)
![Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B7547394.png)

![(2E,4E)-N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]hexa-2,4-dienamide](/img/structure/B7547405.png)

